1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Descripción general

Descripción

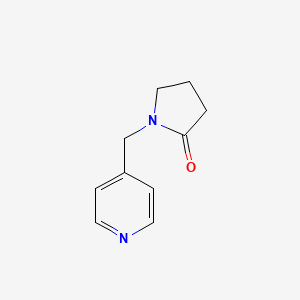

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O. It is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a pyridin-4-ylmethyl group.

Métodos De Preparación

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine-2-carbaldehyde with a pyridine derivative, followed by oxidation and cyclization to form the desired product . The reaction conditions typically include the use of specific oxidants and additives to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Overview

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one derivatives have been identified as promising candidates for antimalarial drug development. They target the cytoplasmic prolyl-tRNA synthetase (cPRS) of the Plasmodium species, which are responsible for malaria. The increasing resistance to existing antimalarial drugs necessitates the exploration of novel compounds like this one.

Case Studies and Findings

- Efficacy in Laboratory Strains: In vitro studies demonstrated that this compound exhibits low nanomolar activity against various laboratory strains of Plasmodium falciparum and Plasmodium vivax, including clinical field isolates. Notably, it showed no cross-resistance with other known antimalarials, making it a unique candidate for further development .

- In Vivo Studies: The compound has also demonstrated oral efficacy in humanized murine models of malaria, indicating its potential for further clinical development. The pharmacokinetics and safety profiles are promising, suggesting that these derivatives could be effective prophylactic agents against malaria .

Cognitive Disorders

Overview

Research has indicated that certain derivatives of this compound may serve as analgesics or cognitive enhancers. This application is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent.

Findings

- Analgesic Properties: Some studies have reported the use of related compounds in treating pain and cognitive disorders, suggesting that modifications to the pyrrolidinone structure can enhance its therapeutic profile .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis pathway, leading to the death of the pathogen . The compound’s effects are mediated through binding to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparación Con Compuestos Similares

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: Shares the pyrrolidin-2-one core but lacks the pyridin-4-ylmethyl group, resulting in different chemical properties and applications.

Pyrrolizines: Contain a fused pyrrole and pyrrolidine ring, offering different biological activities and synthetic applications.

Pyrrolidine-2,5-diones: Feature an additional carbonyl group, leading to distinct reactivity and uses in medicinal chemistry. The uniqueness of this compound lies in its combination of the pyrrolidin-2-one ring with the pyridin-4-ylmethyl group, which imparts specific chemical and biological properties not found in the other compounds.

Actividad Biológica

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrrolidine ring substituted with a pyridine moiety, positions it as a potential candidate for various therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula: C₁₀H₁₂N₂O

- Molecular Weight: 176.22 g/mol

- Structural Features: The compound consists of a pyrrolidin-2-one framework with a pyridine ring connected via a methylene bridge at the 1-position, contributing to its biological activity.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Key Findings:

- Compounds derived from this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 0.0039 | S. aureus |

| Derivative B | 0.025 | E. coli |

Inhibition of Plasmodium Cytoplasmic Prolyl-tRNA Synthetase

The compound has been identified as a potential inhibitor of Plasmodium cytoplasmic prolyl-tRNA synthetase, which is crucial for the survival of malaria parasites. The selectivity index (SI) for these compounds was reported to be greater than 50 against HEK293 cells, indicating a favorable safety profile for further development in malaria treatment.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in various metabolic pathways, including those related to sterol biosynthesis in pathogens like Leishmania spp. .

- Binding Affinity Studies: Interaction studies have shown that the compound binds effectively to target proteins, which could lead to modulation of their activity and subsequent biological effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

- In Vitro Studies: Compounds were tested against several cancer cell lines, demonstrating cytotoxic effects at low concentrations (e.g., 6.25 μM) against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

- Molecular Dynamics Simulations: These simulations have provided insights into the binding interactions between the synthesized compounds and target proteins, revealing moderate to strong binding energies that correlate with in vitro efficacy .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIKWDBLZYABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471640 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132312-62-0 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.